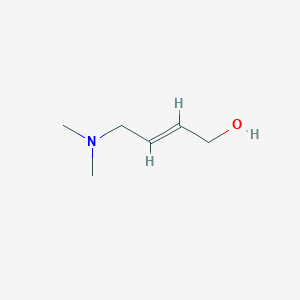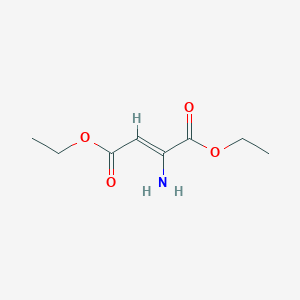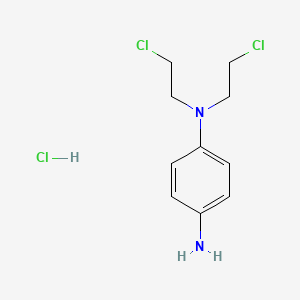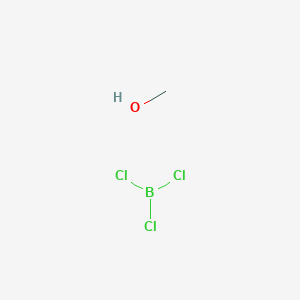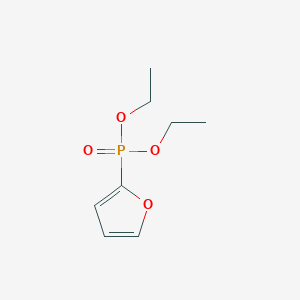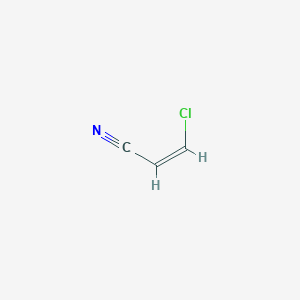![molecular formula C12H6Cl2N2S B3189938 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine CAS No. 36926-41-7](/img/structure/B3189938.png)
2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine
Übersicht
Beschreibung
2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is known for its unique structural features, which make it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of various inflammatory processes.
Biochemical and Physiological Effects:
Studies have shown that 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine exhibits a wide range of biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. Additionally, its anti-inflammatory and analgesic properties make it a useful compound for studying various inflammatory disorders. However, one of the limitations of using this compound is its toxicity, which requires careful handling and monitoring during lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine. One of the areas of focus is the development of new analogs and derivatives of this compound that exhibit improved pharmacological properties and reduced toxicity. Additionally, studies are being conducted to investigate the potential of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, there is a growing interest in the use of this compound in material science, particularly in the development of new organic semiconductors and optoelectronic devices.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits potent antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
Eigenschaften
IUPAC Name |
2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2S/c13-11-10-8(15-12(14)16-11)6-9(17-10)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUOYFFUWXEBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=NC(=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




